molecular formula C4H7N3S B082430 2-Amino-5-ethyl-1,3,4-thiadiazole CAS No. 14068-53-2

2-Amino-5-ethyl-1,3,4-thiadiazole

Cat. No.: B082430
CAS No.: 14068-53-2
M. Wt: 129.19 g/mol
InChI Key: QXTRPGAMVIONMK-UHFFFAOYSA-N
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Description

2-Amino-5-ethyl-1,3,4-thiadiazole is an organic compound with the molecular formula C4H7N3S. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarbodithioate with hydrazine hydrate under acidic conditions. The reaction proceeds as follows:

    Step 1: Ethyl hydrazinecarbodithioate is prepared by reacting ethyl isothiocyanate with hydrazine hydrate.

    Step 2: The resulting ethyl hydrazinecarbodithioate undergoes cyclization in the presence of an acid, such as hydrochloric acid, to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring into different functional groups, such as thiols or amines.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles.

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of 2-amino-1,3,4-thiadiazole exhibit promising antimicrobial activities. For instance, compounds with this moiety have been evaluated for effectiveness against various pathogens, including bacteria and fungi. In vitro studies demonstrated that certain fluorinated derivatives displayed strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 25 μg/mL .

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its analgesic and anti-inflammatory properties. New derivatives of 5-ethyl-2-amino-1,3,4-thiadiazole have shown potential in treating conditions like rheumatoid arthritis and postoperative pain due to their ability to inhibit inflammatory pathways . These properties suggest possible applications in developing pharmaceutical agents aimed at managing chronic pain and inflammation.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is recognized for its cytostatic properties. Studies have indicated that derivatives of AETh may serve as lead compounds in the development of anticancer drugs. The structural modifications of the thiadiazole ring can enhance selectivity and potency against cancer cells .

Corrosion Inhibitor for Metals

AETh has been studied as a corrosion inhibitor for metals such as stainless steel in acidic environments. Research conducted by Sherif and Park demonstrated that AETh effectively inhibits corrosion processes in dilute sulfuric acid solutions, providing a protective layer on metal surfaces . The mechanism involves adsorption on the metal surface, which prevents corrosive species from attacking the metal.

Synthesis of Derivatives

The synthesis of AETh derivatives is crucial for enhancing its biological activity and expanding its application range. Various synthetic routes have been explored to create new compounds with modified functional groups that can improve efficacy against specific targets in microbial infections or cancer cells .

Case Studies

Study Focus Findings
Sherif & Park (2016)Corrosion InhibitionDemonstrated AETh's effectiveness in preventing corrosion in stainless steel under acidic conditions .
Olsen et al. (2018)Antimicrobial ActivityHighlighted the cytostatic properties of AETh derivatives; several showed significant antibacterial effects .
Patent RU2651572 (2016)Anti-inflammatory ApplicationsProposed new derivatives for treating inflammatory diseases; showed promising analgesic effects .

Mechanism of Action

The mechanism by which 2-Amino-5-ethyl-1,3,4-thiadiazole exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

2-Amino-5-ethyl-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

    2-Amino-5-methyl-1,3,4-thiadiazole: Similar structure but with a methyl group instead of an ethyl group.

    2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group, which can significantly alter its chemical properties and applications.

    2-Amino-5-chloro-1,3,4-thiadiazole: The presence of a chlorine atom can enhance its reactivity and potential biological activity.

The uniqueness of this compound lies in its specific ethyl substitution, which can influence its solubility, reactivity, and biological activity compared to other derivatives.

Biological Activity

2-Amino-5-ethyl-1,3,4-thiadiazole (AET) is a compound of significant interest due to its diverse biological activities. This article explores the various pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies associated with AET.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered heterocyclic ring containing nitrogen and sulfur atoms. This configuration contributes to its lipophilicity, facilitating permeability through biological membranes. The presence of the thiadiazole ring is crucial for its biological activity, as compounds with this structure have been shown to possess a wide range of therapeutic effects including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties .

Antimicrobial Activity

AET and its derivatives have demonstrated potent antimicrobial properties. Various studies have shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Activity : AET derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 25 μg/mL . In particular, chlorinated and fluorinated derivatives exhibited enhanced antibacterial effects.
  • Antifungal Activity : Compounds derived from AET have also shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger, with some derivatives outperforming standard antifungal agents like fluconazole .

Anticancer Properties

Research has indicated that AET possesses cytostatic properties. Studies have reported that derivatives of AET can inhibit cancer cell proliferation in vitro. For example, certain AET derivatives were found to exhibit significant anticancer activity against various cancer cell lines, making them potential candidates for further development in cancer therapy .

Other Biological Activities

In addition to antimicrobial and anticancer properties, AET has been associated with:

  • Anti-inflammatory Effects : Some studies suggest that AET derivatives can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
  • Neuroprotective Effects : Research indicates that AET may protect neural cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of AET is heavily influenced by its structural modifications. The introduction of various substituents at different positions on the thiadiazole ring can enhance or diminish its pharmacological effects. For instance:

Substituent Position Biological Activity
Chlorine5Increased antibacterial activity against S. aureus
Fluorine5Enhanced antifungal activity against A. niger
Nitro group1Improved cytotoxicity against cancer cell lines

These modifications allow for the optimization of AET derivatives for specific therapeutic applications.

Case Studies

Several notable studies highlight the efficacy of AET in various biological contexts:

  • Antimicrobial Study : A series of synthesized AET derivatives were evaluated for their antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited potent activity with MIC values lower than those of conventional antibiotics like ampicillin .
  • Cytotoxicity Assay : In vitro assays demonstrated that specific AET derivatives significantly inhibited the growth of cancer cell lines such as HeLa and MCF-7 with IC50 values in the low micromolar range .
  • Neuroprotective Evaluation : Animal models treated with AET showed reduced markers of oxidative stress in brain tissues, suggesting a protective effect against neurodegeneration .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare functionalized derivatives of 2-Amino-5-ethyl-1,3,4-thiadiazole for biological evaluation?

Derivatives are typically synthesized via amide coupling or cyclization reactions . For example, coupling the amino group with electrophiles like acyl chlorides (e.g., valproic acid derivatives) in the presence of pyridine or other bases . Cyclization with thiourea under reflux conditions in methanol is another method for generating thiadiazole-based heterocycles, as seen in analogous thiadiazole systems . Structural confirmation relies on ¹H/¹³C NMR and IR spectroscopy .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent patterns and confirm functional group integration .
  • Infrared (IR) Spectroscopy : Identifies N–H, C–S, and C–N vibrations (e.g., N–H stretches at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/S ratios .

Advanced Research Questions

Q. How do thermodynamic properties such as standard molar enthalpies of formation inform the stability of this compound compared to its analogs?

Rotating bomb combustion calorimetry and Calvet microcalorimetry determine gas-phase enthalpies of formation (ΔfH°(g)), revealing that alkyl substitution (e.g., ethyl vs. methyl) enhances stability due to hyperconjugative interactions . Computational methods (e.g., DFT ) correlate experimental data with electronic effects, showing that the ethyl group reduces ring strain and improves resonance stabilization .

Q. What electrochemical strategies enable the synthesis of novel 1,3,4-thiadiazole derivatives from this compound?

Electrosynthesis in the presence of p-benzoquinone facilitates oxidative coupling, generating sulfonamide or disulfide derivatives. Cyclic voltammetry identifies redox-active sites (e.g., thiadiazole S-atoms), guiding optimal potentials for functionalization . Controlled pH and solvent selection (e.g., acetonitrile/water mixtures) improve yield and selectivity .

Q. What mechanistic insights explain the corrosion inhibition efficiency of this compound on metals in aggressive environments?

The compound adsorbs onto metal surfaces via Langmuir isotherm behavior, forming a protective layer through N and S donor atoms. SEM/EDX and FTIR confirm chemisorption on brass in NaCl, with inhibition efficiencies >90% at 10⁻³ M . Protonation at acidic pH enhances adsorption, while electron-donating groups (e.g., ethyl) improve charge transfer .

Q. How do computational approaches like DFT enhance understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), showing high HOMO density at the thiadiazole ring, which correlates with corrosion inhibition and ligand-metal interactions . Solvent effects (e.g., water vs. DMSO) are modeled to predict reactivity in physiological or synthetic conditions .

Q. Methodological Considerations

  • Contradiction Analysis : Conflicting corrosion efficiencies across studies may arise from solvent polarity, concentration thresholds, or surface pretreatment protocols .
  • Experimental Design : For thermodynamic studies, combine calorimetry with effusion mass loss to validate gas-phase stability .
  • Data Validation : Cross-reference computational results (e.g., DFT bond lengths) with crystallographic data from analogous compounds to ensure accuracy .

Properties

IUPAC Name

5-ethyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTRPGAMVIONMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065699
Record name 1,3,4-Thiadiazol-2-amine, 5-ethyl-
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Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14068-53-2
Record name 2-Amino-5-ethyl-1,3,4-thiadiazole
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Amino-5-ethyl-1,3,4-thiadiazole
2-Amino-5-ethyl-1,3,4-thiadiazole
2-Amino-5-ethyl-1,3,4-thiadiazole
2-Amino-5-ethyl-1,3,4-thiadiazole
2-Amino-5-ethyl-1,3,4-thiadiazole
2-Amino-5-ethyl-1,3,4-thiadiazole

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